2-Thiophenecarbonyl fluoride
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Overview
Description
2-Thiophenecarbonyl fluoride is an organic compound with the molecular formula C5H3FOS. It is a derivative of thiophene, a five-membered heteroaromatic ring containing a sulfur atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-thiophenecarbonyl fluoride typically involves the reaction of thiophene with fluorinating agents. One common method is the reaction of thiophene with a fluorinating reagent such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive and potentially hazardous fluorinating agents. The process requires stringent safety measures and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 2-Thiophenecarbonyl fluoride undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the electron-rich nature of the thiophene ring, it readily undergoes electrophilic substitution reactions.
Nucleophilic Substitution: The carbonyl fluoride group can be a site for nucleophilic attack, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides and sulfones, and reduction to form thiols and thiolates.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as bromine, chlorine, and acyl chlorides in the presence of catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Nucleophilic Substitution: Reagents like amines, alcohols, and thiols under basic or acidic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
Electrophilic Substitution: 2-substituted thiophene derivatives.
Nucleophilic Substitution: Various thiophene derivatives with functional groups like amines, ethers, and thioethers.
Oxidation: Thiophene sulfoxides and sulfones.
Reduction: Thiophene thiols and thiolates.
Scientific Research Applications
2-Thiophenecarbonyl fluoride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-thiophenecarbonyl fluoride involves its interaction with various molecular targets and pathways:
Electrophilic Substitution: The sulfur atom in the thiophene ring donates electron density, making the ring susceptible to attack by electrophiles.
Nucleophilic Substitution: The carbonyl fluoride group can be attacked by nucleophiles, leading to the formation of tetrahedral intermediates that collapse to form substituted products.
Oxidation and Reduction: The sulfur atom in the thiophene ring can undergo oxidation to form sulfoxides and sulfones, while reduction can lead to the formation of thiols and thiolates.
Comparison with Similar Compounds
- Thiophene
- 2-Thiophenecarboxylic Acid
- 2-Thiophenecarbonyl Chloride
Properties
CAS No. |
32178-51-1 |
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Molecular Formula |
C5H3FOS |
Molecular Weight |
130.14 g/mol |
IUPAC Name |
thiophene-2-carbonyl fluoride |
InChI |
InChI=1S/C5H3FOS/c6-5(7)4-2-1-3-8-4/h1-3H |
InChI Key |
BUURGRNLCLOJBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(=O)F |
Origin of Product |
United States |
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